molecular formula C6H5BrO3 B2398687 5-Bromo-4-methylfuran-2-carboxylic acid CAS No. 1554083-60-1

5-Bromo-4-methylfuran-2-carboxylic acid

Cat. No.: B2398687
CAS No.: 1554083-60-1
M. Wt: 205.007
InChI Key: MNFDVTIXQPJBOH-UHFFFAOYSA-N
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Description

5-Bromo-4-methylfuran-2-carboxylic acid: is an organic compound with the molecular formula C(_6)H(_5)BrO(_3) It is a derivative of furan, a heterocyclic organic compound, and features a bromine atom and a carboxylic acid group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methylfuran-2-carboxylic acid typically involves the bromination of 4-methylfuran-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the furan ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to avoid over-bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-methylfuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-4-methylfuran-2-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of brominated furan derivatives on biological systems. It is also used in the development of new bioactive molecules .

Medicine: Its unique structure allows for the exploration of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes .

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylfuran-2-carboxylic acid depends on its specific applicationThe bromine atom and carboxylic acid group play key roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-methylfuran-2-carboxylic acid is unique due to the presence of both a bromine atom and a methyl group on the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-bromo-4-methylfuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO3/c1-3-2-4(6(8)9)10-5(3)7/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFDVTIXQPJBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554083-60-1
Record name 5-bromo-4-methylfuran-2-carboxylic acid
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